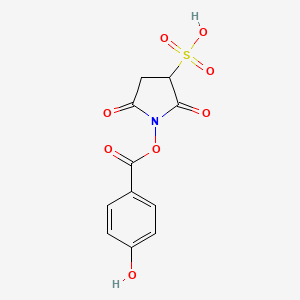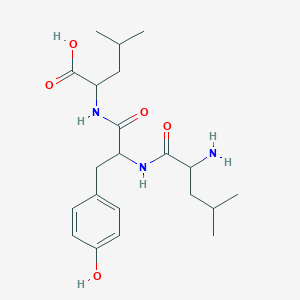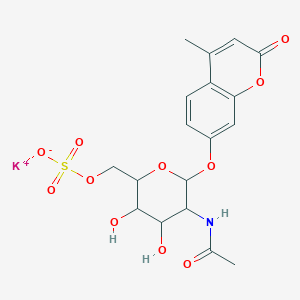![molecular formula C11H15N3O4 B12108142 2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide is a chemical compound with the molecular formula C11H15N3O4. It is also known by its CAS number 577778-86-0. This compound is characterized by its unique structure, which includes a hydrazide group and an oxide group attached to a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide typically involves the reaction of isonicotinic acid with tert-butyl carbazate under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of substituted hydrazides .
Aplicaciones Científicas De Investigación
2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pyridinecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl]hydrazide, 1-oxide
- Isonicotinic acid (N2-tert-butoxycarbonyl) hydrazide-1-oxide
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydrazide group and an oxide group attached to a pyridine ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H15N3O4 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(1-oxidopyridin-1-ium-4-carbonyl)amino]carbamate |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(16)13-12-9(15)8-4-6-14(17)7-5-8/h4-7H,1-3H3,(H,12,15)(H,13,16) |
Clave InChI |
CSFUUUAPTXTBPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)C1=CC=[N+](C=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)







